molecular formula C11H11ClO2 B6266067 2-(4-chlorophenyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers CAS No. 1516323-23-1

2-(4-chlorophenyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6266067
CAS No.: 1516323-23-1
M. Wt: 210.65 g/mol
InChI Key: NZSRDUSALFFKRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)cyclobutane-1-carboxylic acid, a mixture of diastereomers, is a chemical compound characterized by its unique structure, which includes a cyclobutane ring substituted with a 4-chlorophenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenyl)cyclobutane-1-carboxylic acid typically involves the following steps:

  • Bromination: The starting material, 4-chlorobenzene, undergoes bromination to introduce a bromine atom at the para position, forming 4-bromo-4-chlorobenzene.

  • Cycloaddition: The brominated compound then undergoes a [2+2] cycloaddition reaction with ethylene to form the cyclobutane ring, resulting in 2-(4-chlorophenyl)cyclobutane.

  • Carboxylation: The cyclobutane ring is then carboxylated to introduce the carboxylic acid group, yielding 2-(4-chlorophenyl)cyclobutane-1-carboxylic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as catalytic systems and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as amines and alcohols, along with catalysts like palladium on carbon (Pd/C), facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids.

  • Reduction Products: Alcohols, aldehydes.

  • Substitution Products: Amines, ethers.

Scientific Research Applications

2-(4-Chlorophenyl)cyclobutane-1-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(4-chlorophenyl)cyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing enzyme activity and cellular processes. The chlorophenyl group may interact with receptors or enzymes, modulating their function.

Comparison with Similar Compounds

2-(4-Chlorophenyl)cyclobutane-1-carboxylic acid is unique due to its cyclobutane ring and chlorophenyl substitution. Similar compounds include:

  • 2-(4-Methylphenyl)cyclobutane-1-carboxylic acid: Similar structure but with a methyl group instead of chlorine.

  • 2-(4-Nitrophenyl)cyclobutane-1-carboxylic acid: Similar structure but with a nitro group instead of chlorine.

  • 2-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid: Similar structure but with a hydroxyl group instead of chlorine.

These compounds differ in their electronic properties and biological activities, highlighting the uniqueness of 2-(4-chlorophenyl)cyclobutane-1-carboxylic acid.

Properties

CAS No.

1516323-23-1

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

2-(4-chlorophenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H11ClO2/c12-8-3-1-7(2-4-8)9-5-6-10(9)11(13)14/h1-4,9-10H,5-6H2,(H,13,14)

InChI Key

NZSRDUSALFFKRD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1C2=CC=C(C=C2)Cl)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.